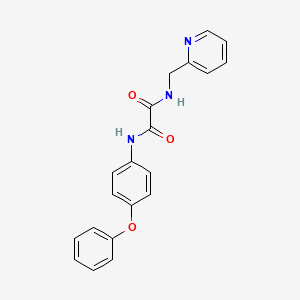![molecular formula C17H19ClO3 B4890640 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the class of chlorobenzenes. This compound is also known as carvedilol and is used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 receptors.
Wirkmechanismus
Carvedilol blocks both beta-1 and beta-2 receptors, resulting in a decrease in heart rate and blood pressure. It also has antioxidant properties and inhibits the release of cytokines, which are involved in the inflammatory response. Carvedilol has been found to improve endothelial function and increase nitric oxide production, which leads to vasodilation.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, decreases plasma renin activity, and reduces aldosterone secretion. It also reduces oxidative stress and inflammation, and improves endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. However, there are also some limitations to using carvedilol in lab experiments. It has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent concentration. It can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of carvedilol. One area of research is the development of more selective beta-blockers that target specific beta-receptors. Another area of research is the investigation of carvedilol's potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Additionally, the development of new formulations and delivery methods may improve the therapeutic potential of carvedilol.
Synthesemethoden
The synthesis of 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves the reaction of 2-(2-methoxyphenoxy)ethanol with 1-chloro-2-(4-hydroxyphenoxy)ethane in the presence of sodium hydroxide. The resulting product is then treated with phosphorus oxychloride to obtain 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been found to be effective in reducing blood pressure, improving left ventricular function, and reducing mortality in patients with heart failure. Carvedilol has also been investigated for its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-10-4-5-11-17(16)21-13-7-6-12-20-15-9-3-2-8-14(15)18/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQBSFDBNDYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
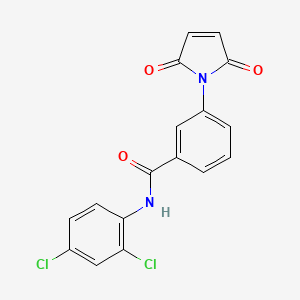
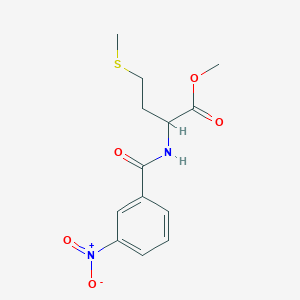
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
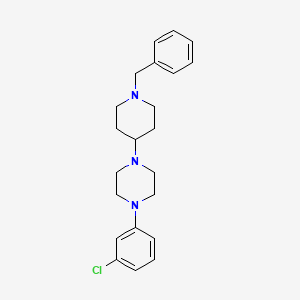
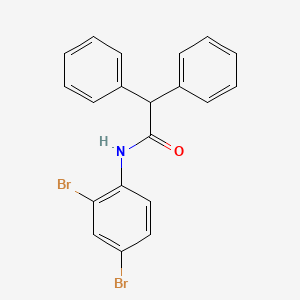
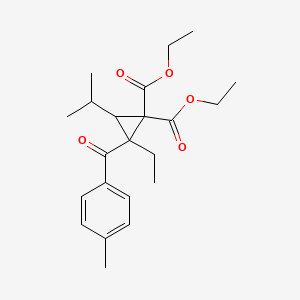
![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
